4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound 4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide represents a class of chemicals with potential applications in the synthesis and characterization of novel heterocyclic compounds. Research has shown the utility of similar thienoquinoline derivatives in the synthesis of new heterocyclic compounds containing the thienylbenzo[h]quinoline moiety, which are key intermediates for producing other benzo[h]quinolines and thienoquinolines (Al-Taifi, Abbady, & Bakhite, 2016). These compounds were synthesized through reactions with various halo compounds and exhibited potential for further chemical modifications.
Anticancer Activity
Derivatives of thienoquinoline, including those with structural similarities to this compound, have been evaluated for their in vitro anticancer activity. Specifically, novel benzenesulfonamide derivatives bearing the N-(thien-2-ylcarbonyl) moiety have shown broad-spectrum antiproliferative activity against a range of cancer cell lines, suggesting their potential as anticancer agents (Brożewicz & Sławiński, 2012).
Photocyclization for Heterocyclic Ring Systems
Photocyclization techniques have been employed to create novel polycyclic heterocyclic ring systems, including thieno[2,3-b]quinoline derivatives. This method enables the synthesis of complex structures that could have applications in materials science and pharmaceutical development (Luo, Federspiel, & Castle, 1997).
Antibacterial Activity
The antibacterial activity of thieno[2,3-b]quinoline derivatives has been investigated, with several compounds showing effectiveness against various bacterial strains. This suggests potential applications of this compound and its analogs in developing new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).
Mechanism of Action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, are known to have a broad range of biological activities . They have been reported as potential antitumor agents , and they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
Quinoline derivatives show significant results through different mechanisms . They may interact with their targets leading to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . They can influence pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness .
Result of Action
Quinoline derivatives have been reported to have a variety of effects, including antitumor effects . They may inhibit tumor growth and induce apoptosis .
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-21-17(23)16-10-12-9-11-3-1-2-4-15(11)20-18(12)26-16/h1-10,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKJZGKWTVQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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